molecular formula C19H16Cl2N2OS B11062798 3,6-dichloro-N-[2-(pyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[2-(pyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11062798
M. Wt: 391.3 g/mol
InChI Key: OEJAIGWEFOKRBZ-UHFFFAOYSA-N
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Description

3,6-DICHLORO-N~2~-[2-(1-PYRROLIDINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE: is a synthetic organic compound with the molecular formula C19H16Cl2N2OS. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICHLORO-N~2~-[2-(1-PYRROLIDINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-DICHLORO-N~2~-[2-(1-PYRROLIDINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-DICHLORO-N~2~-[2-(1-PYRROLIDINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16Cl2N2OS

Molecular Weight

391.3 g/mol

IUPAC Name

3,6-dichloro-N-(2-pyrrolidin-1-ylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H16Cl2N2OS/c20-12-7-8-13-16(11-12)25-18(17(13)21)19(24)22-14-5-1-2-6-15(14)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10H2,(H,22,24)

InChI Key

OEJAIGWEFOKRBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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